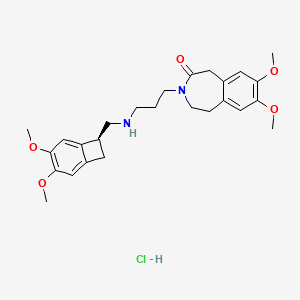

Ivabradine metabolite N-Demethyl Ivabradine hydrochloride

Description

Properties

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIIKWNQFDQJGS-VEIFNGETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735561 | |

| Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246638-08-3 | |

| Record name | N-Demethyl ivabradine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246638083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYL IVABRADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9VZ3925C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Hydrolytic Degradation Mechanisms (Acidic, Alkaline)

Ivabradine has been shown to degrade under both acidic and alkaline hydrolytic conditions. nih.govnih.gov In acidic conditions, such as in the presence of hydrochloric acid (HCl), N-demethylation is a potential degradation pathway, leading to the formation of N-Demethyl Ivabradine Hydrochloride. nih.gov One study demonstrated that acidic hydrolysis of Ivabradine in 2 M HCl at 80°C for 24 hours resulted in the formation of several degradation products, with N-demethylation being a noted reaction. nih.gov

Similarly, alkaline hydrolysis, for instance, with 1 M sodium hydroxide (B78521) (NaOH) at 80°C for 24 hours, also leads to the degradation of Ivabradine. nih.gov While multiple degradation products are formed, N-demethylation is a recognized pathway under these stress conditions. nih.gov

| Stress Condition | Reagent | Temperature | Duration | Outcome |

| Acid Hydrolysis | 2 M HCl | 80°C | 24 hours | Formation of N-Demethyl Ivabradine and other degradation products. nih.gov |

| Alkaline Hydrolysis | 1 M NaOH | 80°C | 24 hours | Formation of various degradation products, including through N-demethylation. nih.gov |

Oxidative Degradation Pathways

Oxidative stress is another condition under which Ivabradine can degrade to form N-Demethyl Ivabradine Hydrochloride. nih.govdoaj.org Studies have utilized hydrogen peroxide (H₂O₂) to induce oxidative degradation. nih.gov When Ivabradine was subjected to 3% H₂O₂ at 80°C for 24 hours, complete degradation was observed, with N-demethylation being one of the identified degradation pathways. nih.gov The formation of an N-oxide impurity has also been reported under oxidative conditions.

| Stress Condition | Reagent | Temperature | Duration | Outcome |

| Oxidation | 3% H₂O₂ | 80°C | 24 hours | Complete degradation of Ivabradine, with the formation of N-Demethyl Ivabradine and other oxidative degradants. nih.gov |

Photolytic and Thermal Degradation Effects

The stability of Ivabradine under light and heat has also been investigated. Photolytic degradation studies, where a solution of Ivabradine was exposed to light, showed the formation of degradation products. nih.gov However, in its solid form, Ivabradine proved to be more durable to light exposure. nih.gov

| Stress Condition | Method | Duration | Outcome |

| Photolytic Degradation | Exposure of Ivabradine solution to light | 24-48 hours | Formation of multiple photoproducts. nih.gov |

| Thermal Degradation | Heating Ivabradine in deionized water at 80°C | 24 hours | Degradation of Ivabradine. nih.gov |

Metabolic Formation and Biotransformation Pathways

Enzymatic Biotransformation of Ivabradine to N-Demethyl Ivabradine Hydrochloride

The conversion of Ivabradine to its N-demethylated form is a classic example of phase I metabolism, a process designed to make compounds more water-soluble and easier to excrete. This specific reaction involves the removal of a methyl group from a nitrogen atom, a common biotransformation for many pharmaceutical agents.

The primary catalysts for the N-demethylation of Ivabradine are enzymes belonging to the Cytochrome P450 (CYP) superfamily, which are abundant in the liver and intestines. nih.govnih.gov Research has definitively identified CYP3A4 as the principal isoform responsible for this metabolic step. caymanchem.comnih.gov CYP3A4 is a highly versatile and prevalent enzyme, responsible for the oxidation of more than half of all administered drugs. nih.gov

While CYP3A4 is the major contributor, other CYP isoforms may play a minor role. For instance, studies on similar N-demethylation reactions for other drugs show that isoforms like CYP2C9 and CYP2C19 can also be involved, though their contribution to Ivabradine metabolism is considered less significant compared to CYP3A4. nih.govnih.gov The predominant role of CYP3A4 means that substances that inhibit or induce this enzyme can significantly alter the metabolic rate of Ivabradine and the concentration of N-Demethyl Ivabradine.

Table 1: Key Cytochrome P450 Isoforms and Their Role in N-Demethylation

| CYP Isoform | Role in Ivabradine N-Demethylation | General Function |

| CYP3A4 | Primary catalyst for the N-demethylation of Ivabradine. caymanchem.comnih.gov | Metabolizes a wide range of drugs through oxidation. nih.gov |

| CYP2C9 | Potential minor contributor (as seen with other drugs). nih.gov | Involved in the metabolism of various drugs. |

| CYP2C19 | Potential minor contributor (as seen with other drugs). nih.govnih.gov | Metabolizes several classes of drugs. |

The N-demethylation of Ivabradine by CYP3A4 follows a well-established oxidative mechanism. The process begins within the active site of the CYP3A4 enzyme, where the heme iron plays a central role.

The catalytic cycle can be summarized in the following steps:

Substrate Binding: Ivabradine binds to the active site of the CYP3A4 enzyme.

Electron Transfer: The heme iron in the enzyme is reduced from its ferric (Fe³⁺) to its ferrous (Fe²⁺) state.

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

Formation of a Peroxo Anion: A second electron is transferred, forming a highly reactive peroxo species.

Protonation and Water Cleavage: The peroxo species is protonated twice, leading to the cleavage of the O-O bond and the release of a water molecule. This generates a highly potent ferryl-oxo intermediate (Fe⁴⁺=O).

Hydrogen Abstraction: This powerful oxidizing agent abstracts a hydrogen atom from the methyl group attached to the nitrogen in Ivabradine.

Radical Rebound: A hydroxyl radical then "rebounds" onto the carbon radical, forming an unstable carbinolamine intermediate.

Decomposition: The carbinolamine is unstable and spontaneously decomposes, yielding the N-demethylated metabolite (N-Demethyl Ivabradine) and formaldehyde.

This intricate process effectively cleaves the methyl group, transforming Ivabradine into its primary active metabolite.

Identification of Secondary Metabolites Derived from N-Demethyl Ivabradine Hydrochloride

Once formed, N-Demethyl Ivabradine is not metabolically inert. It serves as a substrate for further biotransformation, also mediated by CYP3A4. nih.gov This leads to the generation of secondary metabolites. While the specific structures of all downstream metabolites are not exhaustively detailed in all public literature, the metabolic cascade continues through further oxidative processes. The metabolic process ultimately results in metabolites that are excreted in both urine and feces, with only about 4% of the original Ivabradine dose being excreted unchanged in the urine. nih.gov The identification of these subsequent metabolites is typically achieved through advanced analytical techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). sphinxsai.comnih.gov

Comparative Metabolic Profiling with Other Ivabradine Metabolites

Ivabradine is subject to extensive metabolism, resulting in numerous metabolites. N-Demethyl Ivabradine is the most significant of these, not only due to its concentration but also because it retains pharmacological activity similar to the parent compound. nih.gov

Studies measuring plasma concentrations have provided a quantitative comparison. For instance, the plasma concentration of N-Demethyl Ivabradine is approximately 40% of that of the parent Ivabradine compound. nih.gov Pharmacokinetic studies have quantified the levels of both Ivabradine and N-Demethyl Ivabradine in the blood over time. nih.gov

Table 2: Comparative Profile of Major Ivabradine Metabolites

| Compound Name | Role/Characteristic | Relative Plasma Concentration |

| Ivabradine | Parent Drug | Reference |

| N-Demethyl Ivabradine | Major Active Metabolite. nih.gov | ~40% of parent drug concentration. nih.gov |

| 7-Desmethyl Ivabradine | Another identified metabolite. | Concentration is generally lower than N-Demethyl Ivabradine. |

Quantitative Analytical Methodologies in Biological Matrices

Development and Validation of Bioanalytical Methods for N-Demethyl Ivabradine Hydrochloride

The development of bioanalytical methods for N-Demethyl Ivabradine Hydrochloride is governed by international guidelines, such as those from the Food and Drug Administration (FDA), ensuring data reliability. researchgate.net These methods are validated for specificity, linearity, accuracy, precision, and extraction recovery. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for the determination of N-Demethyl Ivabradine in biological samples due to its high sensitivity and selectivity. researchgate.net Several methods have been developed for its simultaneous quantification alongside its parent compound, Ivabradine.

One validated LC-MS/MS method utilizes a Diamonsil C18 column for chromatographic separation. researchgate.netresearchgate.net The mobile phase typically consists of an organic solvent like methanol (B129727) and an aqueous buffer such as 5 mM ammonium (B1175870) acetate (B1210297) containing 0.2% formic acid, run at a flow rate of 0.6 mL/min. researchgate.netresearchgate.net Detection by a triple quadrupole mass spectrometer is often performed in the positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) to ensure specificity. researchgate.net For N-Demethyl Ivabradine, the mass transition monitored is typically m/z 455.2→262.2. chinjmap.com

Validation of these methods has demonstrated excellent linearity over specific concentration ranges. For instance, in human plasma, the assay for N-Demethyl Ivabradine has shown linearity from 0.085 ng/mL to 25.5 ng/mL, and in urine, from 8.5 ng/mL to 850 ng/mL. researchgate.netresearchgate.net The methods consistently meet the acceptance criteria for intra- and inter-day accuracy and precision, with relative standard deviation (RSD) values below 15%. researchgate.netresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution variant of HPLC, coupled with MS/MS offers even faster analysis times and enhanced sensitivity. A validated UPLC-MS/MS method has been established for the simultaneous measurement of Ivabradine and N-Demethyl Ivabradine in human plasma. chinjmap.com

This approach often employs an Acquity BEH C18 column with a gradient elution. chinjmap.com The mobile phase is composed of an aqueous part (e.g., water with 0.1% formic acid) and an organic part (e.g., acetonitrile), delivered at a flow rate of around 0.4 mL/min. chinjmap.com Similar to LC-MS/MS, detection uses a tandem mass spectrometer in MRM mode. chinjmap.com

The UPLC-MS/MS method demonstrates high sensitivity, with a linear calibration curve for N-Demethyl Ivabradine in plasma over the range of 0.05–25 ng/mL. chinjmap.com Validation studies confirm the method's robustness, with intra-day and inter-day precision RSD values under 15% and absolute recovery greater than 90%. chinjmap.com

While mass spectrometry detection is common, alternative methods using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection have been developed for the parent compound, Ivabradine, and its impurities, which can be adapted for the metabolite. researchgate.netcu.edu.eg One RP-HPLC method for separating Ivabradine and its related substances uses a Zorbax Eclipse Plus C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile, and UV detection at 220 nm. researchgate.net

Another stability-indicating method uses thin-layer chromatography (TLC) followed by densitometric measurement. cu.edu.eg This technique can separate the parent drug from its degradation products on silica (B1680970) gel plates using a mobile phase like methanol, chloroform, and water (8:1:1, v/v/v), with quantification achieved by scanning the developed plate at a specific wavelength, such as 286 nm. cu.edu.eg These methods, while potentially less sensitive than MS/MS, can be valuable for certain applications. cu.edu.egresearchgate.net

Sample Preparation Techniques for Biological Samples

Effective sample preparation is critical to remove interferences from the biological matrix (e.g., proteins, salts, lipids) and to concentrate the analyte before analysis.

Liquid-liquid extraction is a widely used technique for the isolation of N-Demethyl Ivabradine from plasma and urine. researchgate.netresearchgate.net The process involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. researchgate.netresearchgate.net Ethyl acetate is one of the organic solvents that has been successfully used for this purpose. nih.gov

Optimization of LLE involves several factors. The choice of extraction solvent is crucial and is guided by the polarity and logP value of the analyte. chromatographyonline.com To maximize recovery, the ratio of the organic solvent to the aqueous sample can be increased; a ratio of 7:1 is often considered a good starting point for optimization. chromatographyonline.com The pH of the aqueous sample may be adjusted to ensure the analyte is in a neutral, more extractable form. For hydrophilic analytes, a "salting-out" effect can be employed, where high concentrations of a salt like sodium sulfate (B86663) are added to the aqueous phase to reduce the analyte's solubility and drive it into the organic phase. chromatographyonline.com

Solid-phase extraction is another common and often automatable technique for sample cleanup and concentration. nih.gov This method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov Interfering components are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. nih.gov

For Ivabradine and its metabolites, SPE procedures have been developed using various sorbents. nih.gov A common approach for compounds of this nature is to use a polymeric reversed-phase sorbent, which can provide cleaner sample extracts compared to other methods like protein precipitation. nih.gov The protocol involves conditioning the SPE cartridge, loading the sample, washing away impurities with a weak solvent, and finally eluting the analyte with a strong organic solvent like methanol. nih.govnih.gov This technique is particularly valuable when dealing with small sample volumes, such as those from neonatal studies. nih.gov

Analytical Method Validation Parameters for Bioanalysis

The validation of analytical methods for N-Demethyl Ivabradine in biological matrices is performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA) to ensure reliability. researchgate.net

Assessment of Linearity and Calibration Range

Analytical methods developed for N-Demethyl Ivabradine demonstrate excellent linearity over a specified concentration range. The calibration curves are constructed by plotting the peak area response against the known concentrations of the analyte. A linear relationship is typically confirmed by a correlation coefficient (r or r²) close to 1.0.

For instance, an LC-MS/MS method showed good linearity (r ≥ 0.99) for N-Demethyl Ivabradine in human plasma over the range of 0.085 to 25.5 ng/mL and in human urine from 8.5 to 850 ng/mL. researchgate.netresearchgate.net Another high-performance liquid chromatographic (HPLC) method with fluorescence detection established linearity in plasma from 0.5 to 100 ng/mL and in urine from 2.0 to 500 ng/ml. nih.gov The lower limit of quantification (LLOQ) is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov

| Biological Matrix | Analytical Method | Linear Range | Correlation Coefficient (r) |

|---|---|---|---|

| Human Plasma | LC-MS/MS | 0.085–25.5 ng/mL | ≥ 0.99 researchgate.netresearchgate.net |

| Human Urine | LC-MS/MS | 8.5–850 ng/mL | ≥ 0.99 researchgate.netresearchgate.net |

| Plasma (Rat, Dog, Human) | HPLC-Fluorescence | 0.5–100 ng/mL | Not specified, but curves are linear. nih.gov |

| Human Urine | HPLC-Fluorescence | 2.0–500 ng/mL | Not specified, but curves are linear. nih.gov |

Precision and Accuracy Determination

Precision measures the closeness of repeated measurements, expressed as the relative standard deviation (%RSD), while accuracy reflects how close the measured value is to the true value, often expressed as percent recovery or bias. For N-Demethyl Ivabradine, both intra-day (repeatability) and inter-day (intermediate precision) evaluations have been performed.

Validation studies report that the intra- and inter-day precision and accuracy values are within the acceptable variability limits set by the FDA, which is typically an RSD of less than 15%. researchgate.net One study reported excellent accuracy, with mean recovery ranging from 97.52% to 104.32%. semmelweis.hu The intra-day precision (repeatability) was found to be between 0.41% and 2.29% (%RSD), and the intermediate precision was below 3.56% (%RSD). semmelweis.hu

| Parameter | Metric | Finding | Guideline |

|---|---|---|---|

| Accuracy | Mean Recovery % | 97.52% to 104.32% semmelweis.hu | Within acceptable limits. nih.gov |

| Intra-day Precision (Repeatability) | % RSD | 0.41% to 2.29% semmelweis.hu | < 15% researchgate.net |

| Inter-day Precision (Intermediate) | % RSD | < 3.56% semmelweis.hu | < 15% researchgate.net |

Recovery and Extraction Efficiency

The recovery of an analytical method refers to the efficiency of the extraction process in isolating the analyte from the complex biological matrix. For N-Demethyl Ivabradine, liquid-liquid extraction using ethyl acetate is a common sample preparation procedure. researchgate.net Studies have demonstrated good extraction recoveries for the metabolite from both plasma and urine. The mean extraction recovery values for N-Demethyl Ivabradine have been reported to be consistently above 75.7%. researchgate.net

| Parameter | Matrix | Method | Result |

| Extraction Recovery | Human Plasma & Urine | Liquid-Liquid Extraction | > 75.7% researchgate.net |

Evaluation of Analytical Stability

Stability studies are conducted to ensure that the concentration of N-Demethyl Ivabradine does not change during sample handling, processing, and storage. These evaluations are performed under various conditions that mimic those encountered during bioanalysis. Research shows that N-Demethyl Ivabradine is stable in plasma and urine under several storage conditions. nih.gov

| Condition | Matrix | Duration | Result |

|---|---|---|---|

| Short-Term (Room Temperature) | Plasma & Urine | 24 hours | Stable |

| Freeze-Thaw Cycles | Plasma & Urine | Three cycles | Stable |

| Long-Term Storage (-20°C) | Animal Plasma | At least 6 months | Stable |

| Long-Term Storage (-20°C) | Human Plasma & Urine | At least 12 months | Stable |

Application in Preclinical Pharmacokinetic Studies in Animal Models

Validated analytical methods are crucial for quantifying N-Demethyl Ivabradine in plasma and urine samples from non-clinical (animal) studies. nih.gov These methods have been successfully applied to support pharmacokinetic evaluations in animal models such as rats and dogs. nih.govfda.gov Pharmacokinetic and toxicokinetic models have been developed for Ivabradine and its active metabolite in these species by combining data from various studies. fda.govresearchgate.net

These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug and the contribution of its active metabolite. However, in some toxicokinetic studies in dogs, the plasma concentrations of N-Demethyl Ivabradine were found to be below the limit of quantitation (0.5 ng/mL), which precluded the determination of its pharmacokinetic parameters in those specific instances. fda.gov Pharmacokinetic modeling often describes the behavior of Ivabradine and N-Demethyl Ivabradine using a linked two-compartment model. researchgate.net

Impurity Profiling and Degradation Studies

Identification and Characterization of Other Related Impurities and Degradation Products

The impurity profile of Ivabradine is complex, encompassing substances formed during synthesis and degradation. Forced degradation studies, conducted under various stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis, have been instrumental in identifying potential degradation products. researchgate.netdoaj.orgnih.gov Ivabradine is susceptible to degradation primarily under acidic and basic hydrolytic conditions. nih.govlookchem.com

Several related substances have been identified. One of the most significant is the active metabolite, N-desmethyl ivabradine, which is also a known impurity and photodegradation product. nih.govcaymanchem.com Studies have identified numerous other impurities, which can be process-related or arise from degradation. For instance, one study identified eleven related substances, including impurities from the synthesis pathway and those formed during degradation in the dosage form. akjournals.com Another study characterized five distinct degradation products (labeled I-1 to I-5) under hydrolytic stress. nih.govresearchgate.net A notable finding is the differential degradation behavior of Ivabradine in hydrochloric acid versus sulfuric acid, where two degradation products formed in HCl were absent in H2SO4, highlighting the specific role of the acid used. nih.govlookchem.com

Other identified process-related and degradation impurities include Dehydro Ivabradine, Acetyl Ivabradine, and Hydroxy Ivabradine. rsc.org The formation of two diastereomeric N-oxide impurities has also been observed under oxidative stress. rsc.org

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the structural elucidation of unknown impurities and degradation products. Techniques like LC-HR-MS/MS and Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) provide accurate mass measurements for both precursor and fragment ions, enabling the determination of elemental compositions and the identification of structures. researchgate.netnih.govwaters.comnih.gov

Table 1: Mass Spectrometry Data for Selected Ivabradine Degradation Products

| Impurity Label | Observed m/z [M+H]⁺ | Proposed Molecular Formula | Mass Error (ppm) | Identification Source |

|---|---|---|---|---|

| I-4 | 487.2808 | C₂₇H₃₉N₂O₆⁺ | 5.13 | lookchem.com |

| I-5 | 505.2464 | C₂₇H₃₈N₂ClO₅⁺ | 1.39 | lookchem.com |

| UV1 | 279.1725 | C₁₅H₂₃N₂O₃⁺ | - | nih.gov |

| UV4 (N-desmethyl ivabradine) | 455.2546 | C₂₆H₃₅N₂O₅⁺ | - | nih.gov |

| Ox4 | 293.2000 | C₁₆H₂₅N₂O₃⁺ | - | nih.gov |

| N1 | 487.2800 | C₂₇H₃₉N₂O₆⁺ | - | nih.gov |

Effective chromatographic separation is essential for accurately profiling and quantifying the impurities of N-Demethyl Ivabradine Hydrochloride and the parent compound. Various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for this purpose. researchgate.netnih.gov

Reversed-phase HPLC is commonly employed. One validated stability-indicating method utilized a Phenomenex Luna C18 column with a gradient elution of 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) and acetonitrile. nih.govlookchem.com Another approach used a Kromasil C8 column with an isocratic mobile phase of ammonium acetate (B1210297) and acetonitrile. nih.gov The development of a gradient elution RP-HPLC method was successful in simultaneously determining Ivabradine and eleven of its impurities in a reasonable timeframe. akjournals.com

The separation of chiral impurities, such as the R-isomer of Ivabradine, alongside achiral impurities like N-demethyl-S-ivabradine, presents a significant challenge. A specialized HPLC method was developed using a polysaccharide-based chiral column, specifically the Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)). researchgate.net This method, using a mobile phase of diethylamine (B46881) in a methanol (B129727)/acetonitrile mixture, achieved baseline separation of all compounds, including process-related impurities and the R-enantiomer. researchgate.netresearchgate.net

Table 2: Chromatographic Conditions for Ivabradine Impurity Separation

| Method | Column | Mobile Phase | Elution Mode | Detection | Source |

|---|---|---|---|---|---|

| RP-HPLC | Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm) | Ammonium formate (10 mM, pH 3.0) and Acetonitrile | Gradient | 286 nm | nih.govlookchem.com |

| LC-MS/MS | Kromasil 100 C8 (4.6 mm × 250 mm, 5 μm) | 20 mM Ammonium acetate and Acetonitrile (65:35) | Isocratic | ESI-MS/MS | nih.gov |

| Chiral HPLC | Lux Cellulose-2 | 0.06% Diethylamine in Methanol/Acetonitrile (98/2) | Isocratic | 286 nm | researchgate.net |

| UPLC-MS/MS | BEH C18 (50 mm) | Water and Methanol (both with 2mM ammonium acetate) | Gradient | ESI-MS/MS | nih.gov |

Analytical Strategies for Impurity Quantification and Control

Robust analytical strategies are critical for the quantification and control of impurities in drug substances and products, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA). google.com The development and validation of stability-indicating analytical methods are central to this effort, ensuring that impurities can be accurately measured.

Analytical methods for Ivabradine and its impurities, including N-Demethyl Ivabradine, are validated according to the International Council on Harmonisation (ICH) Q2(R1) guidelines. lookchem.comresearchgate.net This validation process assesses key parameters to ensure the method is fit for its intended purpose.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities and degradants. This is often established using peak purity analysis with PDA or mass detectors. lookchem.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For instance, an HPLC method for Ivabradine and its N-demethylated metabolite was found to be linear over concentration ranges of 0.5 to 100 ng/mL in plasma. nih.gov An LC-MS/MS method showed linearity from 0.1013 to 101.3 ng/mL for Ivabradine and 0.085 to 25.5 ng/mL for N-desmethylivabradine in plasma. researchgate.net

Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For the N-demethylated metabolite, the LOQ has been established at 0.5 ng/mL in plasma and 2.0 ng/mL in urine using an HPLC-fluorescence method. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements. Validated methods demonstrate acceptable accuracy and precision, typically with a relative standard deviation (RSD) of less than 15%. nih.govresearchgate.net

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

These validated methods are then applied for routine quality control of the bulk drug and its pharmaceutical formulations to ensure that all impurities are controlled within acceptable limits. researchgate.net

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for synthesizing N-Demethyl Ivabradine Hydrochloride is a key area for future research. Current synthetic approaches can be complex and may involve multiple steps with the use of hazardous reagents. Future investigations could focus on biocatalysis, employing enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. This approach could lead to a more sustainable and cost-effective manufacturing process. Additionally, the exploration of flow chemistry techniques could offer advantages in terms of safety, scalability, and process control for the synthesis of this important metabolite.

Development of Advanced Microanalytical Techniques for Biological Sample Analysis

Accurate quantification of N-Demethyl Ivabradine Hydrochloride in biological matrices is essential for pharmacokinetic and metabolic studies. While liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and effective method, there is always a need for more advanced and efficient analytical techniques. nih.gov Future research could focus on the development of microextraction techniques, such as solid-phase microextraction (SPME) or microextraction by packed sorbent (MEPS), which require smaller sample volumes and reduce solvent consumption. nih.gov These methods, when coupled with highly sensitive detection systems, can enhance the speed and throughput of sample analysis, which is particularly beneficial in large-scale preclinical studies. Furthermore, the development of dried blood spot (DBS) or dried plasma spot (DPS) methods for N-Demethyl Ivabradine analysis could simplify sample collection, storage, and transportation. nih.gov

Further Elucidation of Pharmacological and Toxicological Mechanisms in Preclinical Systems

While it is known that N-Demethyl Ivabradine contributes to the heart rate-lowering effect of its parent compound, a more in-depth understanding of its pharmacological and toxicological profile in preclinical models is warranted. tga.gov.au Future studies could investigate its specific interactions with the If current in different cardiac tissues and animal models of cardiovascular disease. Investigating its effects on other ion channels and cellular signaling pathways could reveal additional pharmacological activities or potential off-target effects. Toxicological studies in various preclinical species will be crucial to establish a comprehensive safety profile, independent of the parent drug.

Investigation of Drug-Drug Interactions at the Metabolic Level (e.g., CYP3A4 inhibition/induction)

Given that N-Demethyl Ivabradine is formed via CYP3A4 metabolism, there is a significant potential for drug-drug interactions. europa.eu Co-administration of Ivabradine with strong inhibitors or inducers of CYP3A4 can substantially alter the plasma concentrations of both the parent drug and its active metabolite. europa.eunih.gov This can lead to either an exaggerated pharmacological effect or reduced efficacy.

Future preclinical research should systematically investigate the impact of a wide range of CYP3A4 inhibitors and inducers on the pharmacokinetics of N-Demethyl Ivabradine. This includes studying the effects of common drug classes such as azole antifungals, macrolide antibiotics, and certain herbal supplements like St. John's wort. nih.govdrugs.com Such studies will provide a clearer understanding of the metabolic drug-drug interaction landscape for Ivabradine and its major metabolite.

| Interacting Agent Class | Effect on Ivabradine/N-Demethyl Ivabradine Levels | Example Agents |

| CYP3A4 Inhibitors | Increase plasma concentrations | Azole antifungals (e.g., ketoconazole), Macrolide antibiotics (e.g., clarithromycin), Grapefruit juice europa.eunih.govdrugs.com |

| CYP3A4 Inducers | Decrease plasma concentrations | St. John's wort, Rifampicin, Barbiturates, Phenytoin nih.govdrugs.comscbdd.com |

Application in Biomedical Research Tools and Probes

The specific action of N-Demethyl Ivabradine on the If current makes it a valuable tool for biomedical research. It can be used as a pharmacological probe to investigate the role of the If current in various physiological and pathophysiological processes beyond its known role in cardiac pacemaking. For instance, its effects on neuronal firing or retinal function could be explored in preclinical models. The development of radiolabeled or fluorescently tagged versions of N-Demethyl Ivabradine could enable in vivo imaging studies to visualize the distribution and density of If channels in different tissues. This could provide valuable insights into diseases where If channel dysfunction is implicated. Furthermore, deuterated N-Demethyl Ivabradine is available as a research tool for use in metabolic studies. biocat.com

Q & A

What validated analytical methods are recommended for quantifying N-Demethyl Ivabradine Hydrochloride in pharmacokinetic studies?

Basic Research Question

Reverse-phase HPLC (RP-HPLC) is the most widely validated method for quantifying N-Demethyl Ivabradine Hydrochloride. A study optimized an RP-HPLC protocol using a C18 column (250 mm × 4.6 mm, 5 µm), mobile phase of acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v), and UV detection at 287 nm. This method achieved linearity (1–50 µg/mL, R² > 0.999), precision (RSD < 2%), and recovery (>98%) . For higher sensitivity, fluorescence spectroscopy with excitation at 285 nm and emission at 465 nm has been applied, detecting concentrations as low as 0.1 µg/mL in biological matrices .

How does N-Demethyl Ivabradine Hydrochloride differ pharmacologically from its parent compound, Ivabradine Hydrochloride?

Basic Research Question

N-Demethyl Ivabradine Hydrochloride is the primary active metabolite of Ivabradine, retaining selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, particularly the HCN4 subtype. However, its elimination half-life (≈11 hours) is significantly longer than the parent compound (≈2 hours), contributing to sustained heart rate reduction in chronic dosing . Unlike Ivabradine, N-Demethyl Ivabradine exhibits reduced off-target effects on retinal HCN1 channels, potentially lowering risks of visual disturbances .

What experimental designs are optimal for studying the pharmacokinetic interactions of N-Demethyl Ivabradine Hydrochloride in preclinical models?

Advanced Research Question

A crossover design with repeated-measures ANOVA is recommended for preclinical pharmacokinetic studies. For example, in healthy volunteers, single-dose administration (5 mg) followed by plasma sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours allows calculation of AUC, Cmax, Tmax, and t1/2 . Population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects software (e.g., NONMEM) can account for inter-individual variability in metabolism and renal clearance . Deuterium-labeled N-Demethyl Ivabradine D6 Hydrochloride (HY-12778S) is critical for tracer studies to distinguish endogenous vs. exogenous metabolites .

How can enantiomeric impurities in N-Demethyl Ivabradine Hydrochloride synthesis be detected and resolved?

Advanced Research Question

Chiral HPLC with a CHIRALPAK IC column (25–40°C, n-hexane/dichloromethane/diethylamine mobile phase, 0.8–1.2 mL/min flow rate) resolves enantiomeric impurities. Detection at 280–290 nm ensures sensitivity for impurities ≥0.1% . For dimeric impurities (e.g., 3,3'-propane-1,3-diylbis derivatives), preparative chromatography coupled with LC-MS/MS confirms structural identity and quantifies levels below 0.05% .

What formulation strategies improve the stability and bioavailability of N-Demethyl Ivabradine Hydrochloride in sustained-release preparations?

Advanced Research Question

Quality by Design (QbD) approaches, such as factorial design (3<sup>2</sup> full factorial), optimize sustained-release tablets. Variables include hydroxypropyl methylcellulose (HPMC K200M) concentration (15–25% w/w) and compression force (10–20 kN). Critical quality attributes (CQAs) like drug release (≥80% at 8 hours) and friability (<0.8%) are modeled statistically . Double-layer osmotic pump tablets with drug-loaded pellets (blank core + drug layer + sustained-release coating) reduce burst release risks and enhance gastric retention .

What contradictions exist in the reported IC50 values of N-Demethyl Ivabradine Hydrochloride across experimental models?

Advanced Research Question

Discrepancies in IC50 values arise from model-specific HCN isoform expression. For example:

- In vitro patch-clamp assays using HEK293 cells expressing HCN4 report IC50 = 2.9 µM .

- Ex vivo sinoatrial node studies in rats show higher IC50 (4.5 µM) due to tissue complexity .

These differences highlight the need for standardized protocols (e.g., temperature, pacing frequency) and validation against clinical endpoints.

How can in vitro-in vivo correlation (IVIVC) models be developed for N-Demethyl Ivabradine Hydrochloride formulations?

Advanced Research Question

Level A IVIVC requires dissolution testing (USP Apparatus II, 50 rpm, pH 6.8 buffer) correlated with human pharmacokinetic data. A linear regression model linking mean dissolution time (MDT) to mean residence time (MRT) achieves R² > 0.95 for sustained-release pellets . Accelerated stability studies (40°C/75% RH for 6 months) ensure dissolution profiles remain predictive of in vivo performance under ICH guidelines .

What are the critical parameters for scaling up N-Demethyl Ivabradine Hydrochloride synthesis while minimizing impurities?

Advanced Research Question

Key parameters include:

- Reaction temperature control (<5°C during nucleophilic substitution to prevent dimer formation) .

- Crystallization solvent polarity (ethanol/water mixtures yield γ-polymorph with >99.5% purity) .

- In-process LC monitoring of intermediates (e.g., 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-ketone) to halt reactions at ≥98% conversion .

How do metabolic enzymes influence the inter-species variability of N-Demethyl Ivabradine Hydrochloride pharmacokinetics?

Advanced Research Question

CYP3A4/5 is the primary enzyme responsible for N-demethylation in humans, whereas CYP2D6 dominates in rats. This explains higher metabolite/parent ratios in humans (0.8–1.2 vs. 0.3–0.5 in rodents) . Hepatic microsomal assays with selective inhibitors (e.g., ketoconazole for CYP3A4) are essential for extrapolating preclinical data to clinical dosing regimens.

What advanced imaging techniques are suitable for studying N-Demethyl Ivabradine Hydrochloride’s effects on cardiac ion channels?

Advanced Research Question

Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) quantifies HCN channel modulation in cardiomyocytes . Patch-clamp electrophysiology combined with FRET-based cAMP sensors (e.g., HCN4-Epac2) dissects the compound’s effects on channel gating and cyclic nucleotide binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.